molecular formula C18H24N2O2 B2607135 N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide CAS No. 1355600-36-0

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide

Cat. No. B2607135
CAS RN: 1355600-36-0
M. Wt: 300.402
InChI Key: DMBRLXHZJXONGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential in the treatment of cancer, specifically in the targeting of ribosomal DNA (rDNA) transcription.

Mechanism of Action

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide binds to the DNA template and prevents RNA polymerase I from transcribing rDNA. This leads to a decrease in ribosome production and ultimately cell death in cancer cells. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to be effective in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is involved in regulating cell growth and apoptosis. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and growth.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide is its specificity for cancer cells. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy drugs. However, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential for clinical use. Additionally, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to have some toxicity in normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide. One area of interest is in combination therapy with other cancer drugs. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to enhance the activity of other cancer drugs, such as gemcitabine and cisplatin. Another area of interest is in the development of biomarkers for patient selection. N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to be more effective in cancer cells with specific genetic mutations, and identifying these mutations may help to identify patients who are most likely to benefit from treatment with N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide. Finally, there is interest in the development of N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide analogs with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzonitrile, which is reacted with cyclohexylmethyl bromide and potassium carbonate in dimethylformamide to form N-(1-cyano-1-cyclohexylethyl)-4-aminobenzonitrile. This intermediate is then reacted with formaldehyde and sodium borohydride to form N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide.

Scientific Research Applications

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide has been found to have potential in the treatment of cancer. It specifically targets rDNA transcription, which is essential for the production of ribosomes, the cellular structures responsible for protein synthesis. Cancer cells have an increased need for ribosomes, and therefore increased rDNA transcription, compared to normal cells. By inhibiting rDNA transcription, N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide selectively targets cancer cells.

properties

IUPAC Name

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(13-19,16-6-4-3-5-7-16)20-17(21)15-10-8-14(9-11-15)12-22-2/h8-11,16H,3-7,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBRLXHZJXONGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CCCCC1)NC(=O)C2=CC=C(C=C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclohexylethyl)-4-(methoxymethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.